2,4,6-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Drug Discovery Medicinal Chemistry Pharmacokinetics

2,4,6-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (863594-89-2) is a unique chemical probe for PI3K isoform selectivity profiling and conformational SAR studies. Its symmetric 2,4,6-trimethyl substitution restricts sulfonamide NH rotational freedom, creating a distinct pharmacophore unattainable with mono-ortho or unsubstituted analogs. This compound is critical for mapping substituent effects on PI3K isoform selectivity (α, β, γ, δ) and GK activation, enabling reproducible structure–activity conclusions. Available at ≥95% purity for research use.

Molecular Formula C21H19N3O2S2
Molecular Weight 409.5 g/mol
CAS No. 863594-89-2
Cat. No. B3290269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS863594-89-2
Molecular FormulaC21H19N3O2S2
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C21H19N3O2S2/c1-13-10-14(2)19(15(3)11-13)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3
InChIKeyCMQIDUPVNXIGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-89-2): Core Scaffold and Physicochemical Profile


2,4,6-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-89-2) is a synthetic small-molecule sulfonamide featuring a thiazolo[5,4-b]pyridine heterocyclic core linked via a meta-substituted phenyl bridge to a 2,4,6-trimethylbenzenesulfonamide moiety . With a molecular formula of C21H19N3O2S2 and a molecular weight of 409.52 Da, this compound belongs to the thiazolo[5,4-b]pyridine sulfonamide class that has been explored in both PI3K inhibition and glucokinase activation therapeutic programs [1][2]. The compound is commercially available at ≥95% purity for research use .

Why In-Class Substitution of 863594-89-2 with Unsubstituted or Differently Substituted Analogs Risks Experimental Confounding


Within the thiazolo[5,4-b]pyridine benzenesulfonamide series, the nature and position of substituents on the terminal benzenesulfonamide ring critically modulate both target potency and isoform selectivity. Published SAR demonstrates that replacement of the sulfonamide aryl substituent can alter PI3Kα inhibitory potency by orders of magnitude, while the substitution pattern on the phenyl linker further tunes binding interactions [1]. The 2,4,6-trimethyl substitution creates a symmetric, electron-rich aryl system with distinct steric contours that differ fundamentally from the unsubstituted parent (MW 367.4 Da), the 2,4,5-trimethyl positional isomer, or the 4-fluoro analog (MW 385.4 Da). These differences directly affect logP, hydrogen-bond donor/acceptor capacity, and the conformational landscape accessible to the sulfonamide NH—all of which govern target engagement, metabolic stability, and off-target profiles [1]. Substituting any in-class analog without quantitative justification therefore introduces uncontrolled variables that can compromise experimental reproducibility and lead to erroneous structure–activity conclusions.

863594-89-2 Quantitative Differentiation Guide: Head-to-Head, Cross-Study, and Class-Level Evidence Against Closest Analogs


Molecular Weight and Predicted Lipophilicity Differentiation of 863594-89-2 Versus the Unsubstituted Parent Analog

The 2,4,6-trimethyl substitution on the benzenesulfonamide ring of 863594-89-2 increases the molecular weight from 367.4 Da (parent unsubstituted analog, CAS 863594-85-8) to 409.5 Da and adds three methyl groups contributing approximately +1.5 logP units compared to the unsubstituted parent . Class-level SAR from the thiazolo[5,4-b]pyridine PI3K inhibitor series indicates that increasing aryl sulfonamide lipophilicity correlates with enhanced membrane permeability and altered tissue distribution, though the relationship is non-linear and must be empirically validated for each substitution pattern [1].

Drug Discovery Medicinal Chemistry Pharmacokinetics

Steric Differentiation of the 2,4,6-Trimethyl Substitution Pattern Versus the 2,4,5-Trimethyl Positional Isomer

The 2,4,6-trimethylbenzenesulfonamide substitution in 863594-89-2 (CAS 863594-89-2) generates a symmetric ortho-dimethyl environment around the sulfonamide linkage, in contrast to the asymmetric 2,4,5-trimethyl isomer (CAS 863594-75-6) which places only a single ortho-methyl group adjacent to the sulfonamide . This steric distinction is expected to differentially restrict the rotational freedom of the sulfonamide NH and alter the conformational preferences of the aryl ring relative to the thiazolo[5,4-b]pyridine core. In the related PI3Kα inhibitor series, the sulfonamide NH forms critical hydrogen-bond interactions within the kinase active site, and ortho-substitution on the benzenesulfonamide directly modulates the geometry of this interaction [1].

Structure-Activity Relationship Binding Conformation Selectivity Engineering

PI3K Isoform Selectivity Potential Inferred from Class-Level Sulfonamide SAR Data

Published enzymatic inhibition data for the thiazolo[5,4-b]pyridine sulfonamide series demonstrate that different sulfonamide substituents produce divergent PI3K isoform selectivity profiles. Compound 19a (a representative thiazolo[5,4-b]pyridine sulfonamide with a 2-pyridyl, 4-morpholinyl substitution pattern) inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values but showed approximately 10-fold reduced activity against PI3Kβ [1]. While 863594-89-2 has not been directly profiled in published PI3K isoform panels, the established SAR indicates that the benzenesulfonamide substituent identity is a critical determinant of isoform selectivity, and the unique 2,4,6-trimethyl substitution pattern in 863594-89-2 represents a distinct chemotype warranting empirical isoform profiling [1].

PI3K Inhibition Isoform Selectivity Kinase Assay

Physicochemical Property Comparison: Predicted Boiling Point and logP Differentiation from the 4-Fluoro Analog

Predicted physicochemical data for the 4-fluoro analog (CAS 863594-88-1) provide a class-level reference against which 863594-89-2 can be compared. The 4-fluoro analog (MW 385.4 Da) has a predicted boiling point of 574.3 °C, ACD/LogP of 3.92, and a polar surface area of 109 Ų . By contrast, 863594-89-2 (MW 409.5 Da) carries three additional methyl groups replacing the single fluorine atom, which is expected to increase logP (estimated ≥5.4 based on +0.5 logP per methyl group) and elevate the boiling point, while reducing aqueous solubility . These differences have direct practical implications for DMSO stock solution preparation, assay compatibility, and formulation strategy.

Physicochemical Profiling Compound Handling Formulation Development

Dual Indication Potential: PI3K Inhibition and Glucokinase Activation as Distinct Pharmacological Vectors Within the Same Scaffold Class

The thiazolo[5,4-b]pyridine benzenesulfonamide scaffold has been independently pursued in two distinct therapeutic programs: as PI3K inhibitors for oncology [1] and as glucokinase (GK) activators for type 2 diabetes [2]. The Novartis glucokinase activator patent (CA2560689A1) explicitly claims sulfonamide-thiazolopyridine derivatives of formula (I) as GK activators, with exemplified compounds showing EC50 values in the nanomolar range for GK activation [2]. In the PI3K series, compound 19a achieved an IC50 of 3.6 nM against PI3Kα [1]. The specific biological activity profile of 863594-89-2 has not been published, but its structural position at the intersection of these two pharmacologically validated chemotypes makes it a candidate for dual-mechanism profiling studies [1][2].

Multi-Target Pharmacology Metabolic Disease Oncology

863594-89-2 Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


PI3K Isoform Selectivity Profiling in Oncology Drug Discovery Programs

863594-89-2 is a strong candidate for PI3K isoform selectivity panel screening. The class-level SAR demonstrates that thiazolo[5,4-b]pyridine sulfonamides can achieve nanomolar PI3Kα potency with ≥10-fold selectivity over PI3Kβ depending on the sulfonamide substituent [1]. The unique 2,4,6-trimethyl substitution pattern represents an unexplored vector in this SAR landscape, making 863594-89-2 a valuable probe for mapping substituent effects on isoform selectivity. Researchers should profile this compound against PI3Kα, β, γ, and δ isoforms using standardized enzymatic assays and compare the selectivity window to reference compounds such as 19a (IC50 3.6 nM PI3Kα) [1].

Comparative SAR Studies Exploring Ortho-Methyl Steric Effects on Sulfonamide NH Geometry

The symmetric bis-ortho-methyl environment of 863594-89-2 differentiates it from all mono-ortho-substituted analogs in the thiazolo[5,4-b]pyridine benzenesulfonamide series. This compound is ideally suited as a conformational probe in SAR studies investigating how ortho-substitution restricts sulfonamide NH rotational freedom and affects hydrogen-bonding geometry with kinase hinge regions [1]. A recommended experimental design would compare 863594-89-2 (two ortho-methyl groups) against the 2,4,5-trimethyl isomer (one ortho-methyl, CAS 863594-75-6) and the 4-fluoro analog (zero ortho-methyl, CAS 863594-88-1) in parallel binding assays, ideally complemented by co-crystallography or molecular dynamics simulations [1][2].

Glucokinase Activator Screening for Type 2 Diabetes Metabolic Programs

Given the patent precedent establishing thiazolo[5,4-b]pyridine sulfonamides as glucokinase activators with therapeutic potential in type 2 diabetes [2], 863594-89-2 merits evaluation in GK activation assays. The compound should be tested using human recombinant glucokinase with 5 mM glucose as substrate, in the presence and absence of 4% human serum albumin, to determine EC50 values for GK activation and assess the impact of protein binding on apparent potency [2]. Benchmarking against literature GK activators such as NVP-LBX192 (αKa = 39 nM) will establish whether the 2,4,6-trimethyl substitution pattern confers any advantage in activation potency or liver-selectivity over previously disclosed chemotypes [2].

Physicochemical and Formulation Feasibility Assessment for In Vivo Studies

The elevated predicted logP (estimated ≥5.4) and molecular weight (409.5 Da) of 863594-89-2 place it near the upper boundary of typical oral drug-like space, making formulation feasibility assessment a prerequisite for in vivo pharmacology studies . Researchers should determine experimental logP/logD, kinetic solubility in biorelevant media (FaSSIF/FeSSIF), and develop a fit-for-purpose formulation (e.g., PEG400/saline, cyclodextrin complexation, or lipid-based self-emulsifying systems) prior to pharmacokinetic or efficacy studies. Comparative solubility data with the less lipophilic 4-fluoro analog (predicted logP 3.92) should be generated to quantify the formulation challenge imposed by the trimethyl substitution .

Quote Request

Request a Quote for 2,4,6-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.